2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-
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Overview
Description
Preparation Methods
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This method is commonly used in industrial production due to its efficiency and yield.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common reagents used in these reactions include alkali metal chlorides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with different biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to interact with different biological molecules, influencing various biological pathways .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with an iodine atom instead of chlorine.
3-Fluorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a fluorine atom instead of chlorine.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity and interaction with different reagents and conditions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
84748-15-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-7-methoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(11)12-13)15-9(6)7/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
SKDGRNISIFXFDP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=NO)N |
Origin of Product |
United States |
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